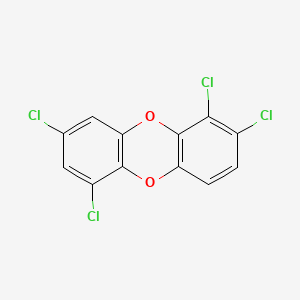

1,2,6,8-Tetrachlorodibenzo-P-dioxin

Übersicht

Beschreibung

1,2,6,8-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, a group of highly toxic environmental pollutants. These compounds are known for their persistence in the environment and their potential to cause adverse health effects in humans and animals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,6,8-Tetrachlorodibenzo-P-dioxin can be synthesized through the controlled chlorination of phenols or other precursor compounds under specific conditions. The reaction typically involves the use of chlorine gas or other chlorinating agents in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and environmental impact. it can be produced as a by-product in the manufacturing of certain chemicals or during the combustion of organic materials.

Analyse Chemischer Reaktionen

Thermal Decomposition and Combustion

2,3,7,8-TCDD is resistant to thermal breakdown below 800°C but decomposes under extreme conditions:

-

Above 800°C : Complete mineralization to CO₂, H₂O, and HCl occurs .

-

Incomplete Combustion : May generate lower-chlorinated dioxins or furans .

Photolytic Degradation

UV irradiation induces dechlorination and structural breakdown:

-

In Isooctane/n-Octanol Solutions : UV exposure leads to sequential dechlorination, forming tri- and dichlorinated derivatives .

-

Reaction Rate : Influenced by solvent polarity and chlorine substitution pattern .

Table 2: Photolytic Byproducts

| Starting Compound | Products | Conditions |

|---|---|---|

| 2,3,7,8-TCDD | Trichlorodibenzo-p-dioxins, HCl | UV light (λ = 300–400 nm) |

Catalytic Perchlorination

2,3,7,8-TCDD undergoes further chlorination under catalytic conditions:

-

Catalysts : FeCl₃ or AlCl₃ in nonpolar solvents (e.g., CCl₄) .

-

Outcome : Higher chlorinated dioxins (e.g., octachlorodibenzo-p-dioxin) .

Alkaline Hydrolysis

-

Reagents : Potassium/sodium hydroxide in 1,3-dimethyl-2-imidazolidinone (DMI).

-

Products : Chlorophenols and non-toxic aromatic hydrocarbons .

Reductive Dechlorination

-

Catalysts : Zero-valent iron (Fe⁰) or palladium-based systems.

-

Mechanism : Sequential replacement of chlorine atoms with hydrogen .

Reactivity in Aqueous Environments

2,3,7,8-TCDD exhibits minimal solubility (0.2 µg/L) but reacts under specific conditions:

-

Hydrolysis : Negligible at neutral pH; accelerated in strongly acidic/basic media .

-

Oxidation : Resistant to common oxidants (e.g., H₂O₂, O₃) unless paired with UV .

Key Research Findings

-

Environmental Persistence : Half-life in soil exceeds 10 years due to low solubility (1.9 × 10⁻⁷ mol/m³) and high log K<sub>ow</sub> (6.80) .

-

Byproduct Formation : Detected in incinerator emissions (0.01–0.1 ng/m³) .

-

Toxicity Linkage : Structural integrity (lateral chlorine substitutions) correlates with aryl hydrocarbon receptor binding .

Wissenschaftliche Forschungsanwendungen

Toxicological Research

1. Mechanistic Studies of Toxicity

TCDD is widely used in toxicological research to understand the mechanisms of dioxin toxicity. It primarily functions through the activation of the aryl hydrocarbon receptor (AHR), leading to a cascade of biological responses that can result in immunosuppression, teratogenic effects, and carcinogenesis. Research has shown that TCDD exposure leads to significant alterations in metabolic profiles, affecting bioactive lipids and amino acids, which are crucial for understanding its systemic effects on health .

2. Cancer Research

TCDD is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA). Studies have linked TCDD exposure to various cancers, including soft-tissue sarcomas and lymphomas . The compound serves as a model for investigating cancer mechanisms and the role of environmental toxins in tumorigenesis. For instance, research involving animal models has demonstrated that TCDD can induce tumors through immunological dysfunction and metabolic disturbances .

Environmental Monitoring

1. Bioaccumulation Studies

TCDD's persistence in the environment makes it a subject of study for bioaccumulation in food chains. Its presence in soil and water systems poses risks to wildlife and humans alike. Monitoring programs often utilize TCDD levels as indicators of environmental health due to its long half-life and potential for bioaccumulation .

2. Risk Assessment Models

TCDD is integral to developing risk assessment models for dioxin-like compounds. The toxicity equivalence factor (TEF) methodology uses TCDD as a reference point to evaluate the risks posed by complex mixtures of dioxins and related compounds . This approach allows for more accurate assessments of human health risks associated with exposure to contaminated environments.

Case Studies

1. Seveso Disaster

One prominent case study involving TCDD is the Seveso disaster in Italy, where an industrial accident led to significant TCDD contamination. The "Seveso cohort" study has tracked health outcomes among exposed populations over decades, providing valuable insights into the long-term effects of TCDD exposure on human health . Serum samples collected from affected individuals revealed elevated levels of TCDD, correlating with various health issues including chloracne and potential carcinogenic effects.

2. Agent Orange Studies

Another critical application of TCDD research is its association with Agent Orange used during the Vietnam War. The herbicide contained dioxins as contaminants and has been linked to numerous health problems among veterans and Vietnamese populations. Ongoing studies aim to elucidate the long-term health impacts of exposure to TCDD through epidemiological investigations .

Analytical Applications

1. Detection Methods

TCDD is frequently analyzed using advanced detection methods such as Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are essential for quantifying dioxin levels in environmental samples, ensuring compliance with regulatory standards . The ability to detect trace amounts of TCDD is crucial for environmental monitoring efforts.

2. Toxicity Testing Protocols

Research laboratories utilize TCDD in toxicity testing protocols to evaluate the effects of various chemicals on biological systems. These protocols help assess potential risks associated with chemical exposure in both laboratory settings and real-world scenarios .

Wirkmechanismus

1,2,6,8-Tetrachlorodibenzo-P-dioxin exerts its effects through binding to the aryl hydrocarbon receptor (AhR) in cells. This binding leads to the activation of the AhR and subsequent changes in gene expression, resulting in toxic effects. The molecular targets and pathways involved include:

AhR Activation: Binding to AhR and translocation to the nucleus.

Gene Expression: Alteration of gene expression patterns, leading to toxic outcomes.

Pathways: Involvement in oxidative stress, inflammation, and disruption of endocrine functions.

Vergleich Mit ähnlichen Verbindungen

1,2,6,8-Tetrachlorodibenzo-P-dioxin is compared with other similar compounds, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is the most toxic dioxin. The comparison highlights the differences in toxicity, persistence, and environmental impact. Other similar compounds include:

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

1,2,3,7,8-Pentachlorodibenzo-p-dioxin

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin

These compounds share structural similarities but differ in their chlorination patterns and toxicological profiles.

Biologische Aktivität

1,2,6,8-Tetrachlorodibenzo-P-dioxin (TCDD) is a highly toxic compound belonging to the class of dioxins, known for its environmental persistence and significant biological activity. This article explores the biological effects of TCDD, focusing on its mechanisms of action, toxicity, and implications for human health based on diverse research findings.

TCDD primarily exerts its biological effects through the activation of the aryl hydrocarbon receptor (AhR) , a transcription factor that regulates gene expression related to xenobiotic metabolism and cellular responses to environmental toxins. Upon binding to AhR, TCDD induces the expression of various genes involved in detoxification processes, particularly those encoding cytochrome P450 enzymes .

Key Points:

- AhR Activation : TCDD binds to AhR in all cell types, leading to alterations in gene expression.

- Gene Expression : High doses can upregulate or downregulate hundreds of genes, affecting metabolic pathways and leading to both adaptive and adverse effects .

Toxicological Effects

TCDD is associated with a range of toxicological outcomes across various species. Its effects include carcinogenesis, immunotoxicity, reproductive toxicity, and developmental abnormalities.

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies TCDD as a human carcinogen based on substantial evidence linking exposure to various cancers . Epidemiological studies have shown positive correlations between TCDD exposure and increased cancer mortality rates among exposed populations.

Table 1: Summary of Carcinogenic Effects in Animal Studies

| Species | Dosage (µg/kg) | Observed Effects |

|---|---|---|

| Rats | 0.1 | Liver carcinomas; squamous cell carcinomas |

| Mice | 0.05 - 0.5 | Liver cancer; thyroid adenomas |

| Female Mice | 0.005 | Increased incidence of skin fibrosarcomas |

Dose-Response Relationships

Research has indicated a linear dose-response relationship for TCDD's carcinogenic effects. For instance, a study involving chemical workers demonstrated a significant trend between cumulative TCDD exposure and cancer mortality . The estimated excess lifetime risk of cancer was found to increase with higher serum levels of TCDD.

Table 2: Estimated Cancer Risk Based on Serum TCDD Levels

| Serum TCDD Level (pg/kg) | Estimated Cancer Risk (%) |

|---|---|

| 1.0 | 0.05 - 0.9 |

| 15.6 | Higher than background risk |

| 69.4 | Significantly elevated risk |

Metabolic Effects

TCDD also disrupts metabolic processes, including glucose homeostasis and lipid metabolism. Studies have shown that TCDD can reduce gluconeogenesis and affect insulin signaling pathways in animal models .

Key Findings:

- Insulin Resistance : Chronic exposure leads to altered insulin levels and glucose metabolism.

- Weight Loss : Significant weight loss observed in rats at higher dosages due to metabolic disruption .

Case Studies

A notable case study involved residents exposed to TCDD following an industrial accident in Seveso, Italy. This study highlighted long-term health impacts such as chloracne and metabolic disorders among individuals with elevated serum TCDD levels .

Eigenschaften

IUPAC Name |

1,2,6,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-3-7(15)11-9(4-5)18-12-8(17-11)2-1-6(14)10(12)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUFYZDSYHKVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073604 | |

| Record name | 1,2,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67323-56-2 | |

| Record name | 1,2,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067323562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EU6HBA81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.